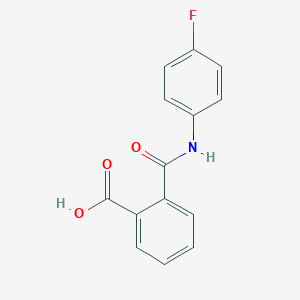

3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

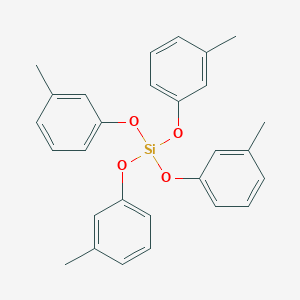

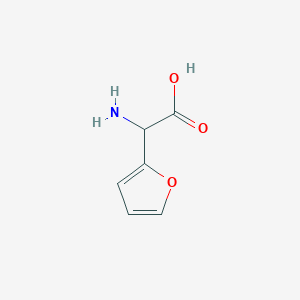

3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine, also known as DBZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZP is a heterocyclic compound that contains a benzisothiazole ring and a piperidine ring.

Scientific Research Applications

Teratogenicity and Structural Analogs

Research has shown that compounds structurally and pharmacologically related to thalidomide, including those with modifications in the 2,6-dioxopiperidine moiety, exhibit significant biological activity. A study comparing various derivatives highlighted the teratogenic potential associated with 2,6-dioxopiperidine derivatives. However, compounds where the phthalimide ring is replaced, such as with structures similar to 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine, did not induce significant embryopathic effects, indicating a possible safer profile for medical applications (Helm et al., 1981).

Metabolic Pathways

The metabolic fate of closely related compounds has been examined, with findings indicating rapid absorption and excretion in animal models. Such studies are critical for understanding the pharmacokinetics and potential therapeutic applications of these compounds. The research on supidimide, a compound with structural similarities, revealed insights into its oxidation and hydrolysis pathways, laying the groundwork for further exploration of 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine and its analogs (Becker et al., 1982).

Synthetic Applications

The compound's structure is also of interest in synthetic chemistry, as demonstrated by studies on the synthesis of related heterocyclic compounds. Techniques such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization have been used to create derivatives, showcasing the compound's utility in the development of new synthetic methodologies (Gabriele et al., 2006).

Chemical and Biological Properties

Dioxopiperazines, a class of compounds to which 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine is related, have been extensively studied for their chemical and biological properties. They are known for their versatility in medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals and showing a range of biological activities (Witiak & Wei, 1990).

properties

IUPAC Name |

3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQWLJWMSAFWFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936989 |

Source

|

| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione | |

CAS RN |

16477-31-9 |

Source

|

| Record name | EM 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016477319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)